(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and antitumor agent. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Imidazole: Another five-membered ring compound with two nitrogen atoms, known for its role in biological systems.
Triazole: A five-membered ring with three nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrimidinyl-piperazino moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17BrN6O |
---|---|
Molecular Weight |
365.23 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H17BrN6O/c1-10-11(15)12(19(2)18-10)13(22)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3 |
InChI Key |
WQUVVHXWCJXNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.